molecular formula C8H10O3 B13296996 Methyl 2-(furan-2-yl)propanoate

Methyl 2-(furan-2-yl)propanoate

Cat. No.: B13296996
M. Wt: 154.16 g/mol
InChI Key: XTZWAOPGACENKN-UHFFFAOYSA-N
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Description

Methyl 2-(furan-2-yl)propanoate: is an organic compound belonging to the class of furan derivatives It is characterized by a furan ring attached to a propanoate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(furan-2-yl)propanoate can be synthesized through several methods. One common approach involves the esterification of 2-(furan-2-yl)propanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the use of furan-2-carboxylic acid and methyl iodide in the presence of a base such as potassium carbonate. This reaction proceeds via nucleophilic substitution, resulting in the formation of the desired ester.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate the esterification reaction. The reaction mixture is typically heated to elevated temperatures to accelerate the reaction rate and achieve high conversion rates.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(furan-2-yl)propanoate undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration, to introduce functional groups at specific positions on the ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

    Substitution: Electrophilic reagents such as bromine or nitric acid are used under controlled conditions to achieve selective substitution.

Major Products Formed

    Oxidation: Furan-2,5-dicarboxylic acid derivatives.

    Reduction: 2-(furan-2-yl)propanol.

    Substitution: Halogenated or nitrated furan derivatives.

Scientific Research Applications

Methyl 2-(furan-2-yl)propanoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules

    Biology: The compound’s derivatives have shown potential as antimicrobial agents, making it a subject of interest in the development of new antibiotics.

    Medicine: Research has explored its potential as a precursor for the synthesis of pharmaceutical compounds with therapeutic properties.

    Industry: It is used in the production of polymers and materials with specific properties, such as biodegradability and thermal stability.

Mechanism of Action

The mechanism of action of methyl 2-(furan-2-yl)propanoate depends on its specific application. In biological systems, its derivatives may interact with microbial enzymes, inhibiting their activity and leading to antimicrobial effects. The furan ring’s ability to undergo various chemical transformations allows it to participate in multiple biochemical pathways, making it a versatile compound in medicinal chemistry.

Comparison with Similar Compounds

Methyl 2-(furan-2-yl)propanoate can be compared with other furan derivatives, such as:

    Furan-2-carboxylic acid: Similar in structure but lacks the ester group, making it less reactive in certain chemical reactions.

    Methyl furan-2-carboxylate: Similar ester functionality but differs in the position of the ester group on the furan ring.

    2-(Furan-2-yl)ethanol: Contains a hydroxyl group instead of an ester, leading to different reactivity and applications.

The uniqueness of this compound lies in its combination of the furan ring and ester group, providing a balance of reactivity and stability that is valuable in various chemical and biological applications.

Properties

Molecular Formula

C8H10O3

Molecular Weight

154.16 g/mol

IUPAC Name

methyl 2-(furan-2-yl)propanoate

InChI

InChI=1S/C8H10O3/c1-6(8(9)10-2)7-4-3-5-11-7/h3-6H,1-2H3

InChI Key

XTZWAOPGACENKN-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CO1)C(=O)OC

Origin of Product

United States

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